N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
CAS No.: 6263-45-2
Cat. No.: VC10398509
Molecular Formula: C21H15ClN2OS
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide - 6263-45-2](/images/structure/VC10398509.png)
Specification
CAS No. | 6263-45-2 |
---|---|
Molecular Formula | C21H15ClN2OS |
Molecular Weight | 378.9 g/mol |
IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide |
Standard InChI | InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25) |
Standard InChI Key | GHDLVPHVGLEDAK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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A benzothiazole ring (a bicyclic system with benzene fused to a thiazole), which contributes electron-rich aromaticity and metabolic stability .
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A 3-phenyl substituent attached to the benzothiazole’s 2-position, providing steric bulk and modulating intermolecular interactions.
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A 2-(4-chlorophenyl)acetamide side chain, where the chlorine atom enhances lipophilicity and membrane permeability.
The SMILES notation encodes this arrangement.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 378.9 g/mol | |
XLogP3 | ~5.2 (estimated) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Structural Optimization
Synthetic Pathways
The compound is typically synthesized in two steps:
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Formation of the benzothiazole core: Condensation of 2-aminothiophenol with a substituted benzaldehyde derivative.
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Acetamide coupling: Reaction of the benzothiazole intermediate with 2-(4-chlorophenyl)acetyl chloride in the presence of a base.
This route mirrors strategies used for analogous benzothiazoles, such as N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides, which achieved yields exceeding 70% in similar conditions .
Compound | Target Enzyme | IC (µM) | Source |
---|---|---|---|
N-[4-(Benzothiazol-2-yl)phenyl]acetamide | MAGL | 0.8–2.4 | |
NSC 72124 (Benzothiazole derivative) | Topoisomerase II | 1.5 |
Computational and Physicochemical Profiling
Drug-Likeness and ADMET
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Polar surface area: 75 Ų, aligning with Rule of Five guidelines for oral bioavailability .
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Predicted toxicity: Low hepatotoxicity risk (similar to benzothiazole antivirals).
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Benzothiazole substitution: Electron-withdrawing groups (e.g., Cl) at the 4-position enhance antimicrobial potency .
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Acetamide linker: The –NHCO– group facilitates hydrogen bonding with biological targets, as seen in COX-2 inhibitors .
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Chlorophenyl group: Meta-substitution (3-position) on the phenyl ring improves steric complementarity with enzyme active sites .
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